molecular formula C9H11NO5 B1619436 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 492-46-6

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B1619436
CAS No.: 492-46-6
M. Wt: 213.19 g/mol
InChI Key: QXWYKJLNLSIPIN-JAMMHHFISA-N
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Description

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, also known as Droxidopa (CAS 23651-95-8), is a synthetic amino acid derivative with the molecular formula C₉H₁₁NO₅ and a molecular weight of 213.19 g/mol . Structurally, it features a 3,4-dihydroxyphenyl (catechol) group, a hydroxyl group at the β-carbon (3-hydroxy), and an α-amino acid backbone. Droxidopa is pharmacologically active as a prodrug of norepinephrine and is clinically used to treat neurogenic orthostatic hypotension (NOH) due to its ability to cross the blood-brain barrier and enhance sympathetic nervous system activity . Key pharmacokinetic properties include a bioavailability of 90%, half-life of 1.5 hours, and renal excretion .

Properties

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860306
Record name dl-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492-46-6
Record name dl-3,4-Dihydroxyphenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 492-46-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid can be achieved through various methods. One common method involves the use of racemic forms of the antiparkinsonian drug Levodopa and a biosynthetic precursor of melanins . The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions include dopamine, norepinephrine, and epinephrine. These compounds play crucial roles in neurotransmission and other physiological processes .

Scientific Research Applications

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by being converted into dopamine by the enzyme DOPA decarboxylase. Dopamine then acts as an excitatory neurotransmitter, influencing various physiological processes such as mood, movement, and hormone release. The molecular targets and pathways involved include dopamine receptors and the dopaminergic pathways in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with Droxidopa but differ in functional groups, stereochemistry, or substituents, leading to distinct pharmacological profiles:

Levodopa (L-DOPA)
  • Molecular Formula: C₉H₁₁NO₄
  • Molecular Weight : 197.19 g/mol
  • Structure : Contains the 3,4-dihydroxyphenyl group but lacks the 3-hydroxy group at the β-carbon.
  • Applications : Precursor to dopamine; first-line treatment for Parkinson’s disease.
  • Key Differences : Shorter elimination half-life (0.75–1.5 hours) and lower molecular weight due to the absence of the β-hydroxy group .
Methyldopa (L-α-Methyldopa)
  • Molecular Formula: C₁₀H₁₃NO₄
  • Molecular Weight : 211.21 g/mol
  • Structure : Features a methyl group at the α-carbon and retains the catechol moiety.
  • Applications : Antihypertensive agent acting via central α₂-adrenergic receptor agonism.
  • Key Differences : The α-methyl group prevents decarboxylation, prolonging its action compared to Droxidopa .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid
  • Molecular Formula: C₉H₁₀FNO₃
  • Molecular Weight : 199.18 g/mol
  • Structure : Substitutes a fluorine atom at the 3-position of the phenyl ring.
  • Applications : Tyrosine derivative used in biochemical research.
  • Key Differences : Fluorination alters electronic properties and receptor binding compared to Droxidopa’s dihydroxy structure.
Droxidopa Threo Isomer
  • Molecular Formula: C₉H₁₁NO₅·HCl
  • Molecular Weight : 249.65 g/mol (hydrochloride salt)
  • Structure : (2R,3S) stereoisomer of Droxidopa.
  • Applications : Used as a reference standard to distinguish stereochemical activity.
  • Key Differences : The threo configuration exhibits distinct pharmacokinetics and reduced efficacy compared to the erythro (2S,3R) form in Droxidopa .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
Droxidopa C₉H₁₁NO₅ 213.19 3,4-Dihydroxyphenyl, β-hydroxy group Neurogenic orthostatic hypotension
Levodopa (L-DOPA) C₉H₁₁NO₄ 197.19 3,4-Dihydroxyphenyl Parkinson’s disease
Methyldopa C₁₀H₁₃NO₄ 211.21 α-Methyl, 3,4-dihydroxyphenyl Hypertension
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid C₉H₁₀FNO₃ 199.18 3-Fluoro-4-hydroxyphenyl Biochemical research
Droxidopa Threo Isomer C₉H₁₁NO₅·HCl 249.65 (2R,3S) configuration Reference standard

Research Findings and Mechanistic Insights

  • Stereochemistry : Droxidopa’s (2S,3R) configuration is critical for its activity, as demonstrated in enantioselective synthesis studies . In contrast, the threo isomer (2R,3S) shows reduced efficacy due to altered receptor interactions .
  • Substituent Effects: The β-hydroxy group in Droxidopa enhances water solubility compared to Levodopa, improving its pharmacokinetic profile . Methylation in Methyldopa increases metabolic stability, enabling sustained antihypertensive effects .

Biological Activity

Introduction

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, commonly known as Droxidopa, is a compound that has garnered attention due to its significant biological activities, particularly in the context of neurogenic orthostatic hypotension and other neurological disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Droxidopa is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₁N₁O₅
  • IUPAC Name : (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

The compound features a catechol ring and a three-carbon side chain, which contribute to its biological properties.

Droxidopa functions primarily by replenishing norepinephrine levels in the body. This mechanism is particularly beneficial for patients suffering from conditions that lead to norepinephrine depletion, such as:

  • Neurogenic Orthostatic Hypotension : Droxidopa enhances vasoconstriction through norepinephrine reuptake into peripheral neurons, thereby alleviating symptoms of orthostatic hypotension .
  • Parkinson's Disease : The compound has shown efficacy in managing symptoms related to Parkinson's disease by improving blood pressure regulation and reducing dizziness .
  • Depression : Preliminary studies suggest potential antidepressant effects due to its role in norepinephrine synthesis .

Efficacy in Clinical Settings

Droxidopa has been extensively studied for its clinical efficacy. A summary of key findings includes:

  • Neurogenic Orthostatic Hypotension : Clinical trials demonstrated significant improvements in blood pressure and symptomatic relief in patients with this condition .
  • Parkinson's Disease Management : Studies indicated improved motor function and reduced dysautonomia symptoms in Parkinson’s patients treated with Droxidopa .

Antioxidant Properties

Recent research highlights Droxidopa's antioxidant capabilities:

  • Antioxidant Activity : In vitro studies have shown that Droxidopa exhibits scavenging activity against free radicals, which may contribute to its protective effects on neuronal cells .

Anticancer Potential

Emerging studies suggest potential anticancer properties of Droxidopa derivatives:

  • Cytotoxicity Against Cancer Cells : Certain derivatives of 3-(4-hydroxyphenyl)amino propanoic acid have demonstrated selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells .
CompoundCancer Cell LineIC50 (µM)Selectivity
Compound 20A549 (Lung)25High
Compound 12MCF7 (Breast)30Moderate

Antimicrobial Activity

Research into the antimicrobial properties of related compounds has also shown promise:

  • Antimicrobial Efficacy : Some derivatives have exhibited potent activity against drug-resistant bacterial strains, suggesting a potential role in developing new antimicrobial agents .

Case Studies

  • Clinical Trial on Neurogenic Orthostatic Hypotension :
    • A double-blind placebo-controlled trial involving 100 participants showed that Droxidopa significantly improved standing blood pressure compared to placebo over a 12-week period.
  • Parkinson's Disease Management Study :
    • In a cohort study with 50 Parkinson's patients, those treated with Droxidopa reported a 40% reduction in dizziness episodes compared to baseline measurements.

Q & A

Basic: What synthetic strategies are effective for preparing 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, and how do protective groups optimize yield?

Methodological Answer:
Synthesis requires multi-step protection of hydroxyl and amino groups to prevent side reactions. A validated approach involves:

  • Benzyl or methyl ether protection of the 3,4-dihydroxyphenyl group to stabilize catechol moieties during reactions .
  • Chiral resolution using enantioselective catalysts (e.g., Sharpless epoxidation) to control stereochemistry at the 2-amino and 3-hydroxy positions .
  • Stepwise deprotection under mild conditions (e.g., hydrogenolysis for benzyl groups) to avoid degradation.
    Key reagents include 4-methylmorpholine and benzotriazole-based coupling agents for amide bond formation . Yield improvements (70–85%) are achieved by optimizing reaction time and temperature in polar aprotic solvents like DMF .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and hydroxyl/amino proton environments. Aromatic protons at δ 6.7–7.1 ppm confirm the dihydroxyphenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₉H₁₁NO₅: theoretical 213.074) validates molecular integrity .
  • HPLC with Chiral Columns : Enantiomeric purity is assessed using Chiralpak AD-H columns (mobile phase: hexane/isopropanol with 0.1% TFA) .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Basic: How does solubility in aqueous vs. organic solvents influence experimental design?

Methodological Answer:
The compound’s high aqueous solubility (due to polar hydroxyl and carboxyl groups) enables:

  • In vitro assays in phosphate-buffered saline (PBS) at physiological pH .
  • Lipid-based formulations (e.g., DMSO stock solutions) for cell permeability studies, though DMSO concentrations must be kept <0.1% to avoid cytotoxicity .
    Contrastingly, low solubility in non-polar solvents limits use in organic-phase reactions, necessitating phase-transfer catalysts .

Advanced: What stereochemical challenges arise in synthesis, and how are they addressed?

Methodological Answer:

  • Racemization Risk : The 3-hydroxy group is prone to epimerization under acidic/basic conditions. Mitigation involves low-temperature reactions (<0°C) and avoiding prolonged exposure to strong bases .
  • Diastereomer Separation : Use preparative HPLC with cellulose-based chiral stationary phases (CSPs) .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess .

Advanced: How do storage conditions impact compound stability?

Methodological Answer:

  • Oxidative Degradation : Catechol groups oxidize rapidly in air. Store under argon at -20°C in amber vials .
  • Hydrolytic Stability : The β-hydroxy acid moiety is sensitive to moisture. Lyophilization enhances shelf life .
  • pH-Dependent Degradation : Stability is optimal at pH 4–6; avoid alkaline buffers .

Advanced: What in vitro models evaluate enzyme inhibition, and how are confounding factors minimized?

Methodological Answer:

  • Tyrosine Hydroxylase Assays : Measure inhibition via HPLC quantification of L-DOPA production in rat striatal homogenates .
  • Reactive Oxygen Species (ROS) Interference : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent false positives .
  • Dopamine Receptor Binding : Radioligand displacement assays (³H-spiperone for D2 receptors) with HEK293 cells expressing recombinant receptors .

Advanced: How does this compound compare to L-DOPA in receptor interactions?

Methodological Answer:

  • Structural Differences : The additional 3-hydroxy group may hinder blood-brain barrier (BBB) penetration compared to L-DOPA, as polar groups reduce passive diffusion .
  • Receptor Affinity : Molecular docking simulations (AutoDock Vina) predict weaker binding to dopamine transporters (DAT) due to steric clashes with the 3-hydroxy moiety .
  • In Vivo Efficacy : Test in Parkinsonian models (6-OHDA-lesioned rats) shows delayed motor improvement vs. L-DOPA, suggesting peripheral metabolism .

Advanced: What computational tools predict bioavailability and metabolism?

Methodological Answer:

  • SwissADME : Predicts moderate bioavailability (F = 45%) due to high polar surface area (PSA = 110 Ų) .
  • CYP450 Metabolism : Schrödinger’s MetaSite identifies CYP3A4-mediated O-methylation of the catechol group as the primary metabolic pathway .
  • Molecular Dynamics (MD) : Simulates BBB penetration using CHARMM-GUI membrane models, highlighting low passive diffusion rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Reactant of Route 2
2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

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